Perfluoro(allylbenzene)
Overview
Description
Perfluoro(allylbenzene) is a perfluorinated compound characterized by the presence of a benzene ring substituted with an allyl group, where all hydrogen atoms are replaced by fluorine atoms. This compound is known for its high thermal and chemical stability due to the strong carbon-fluorine bonds. It is used primarily as a pharmaceutical intermediate and in organic synthesis .
Mechanism of Action
- PFAS primarily interact with nuclear receptors, particularly peroxisome proliferator-activated receptor alpha (PPARα) . PPARα plays a crucial role in regulating lipid metabolism, inflammation, and cell proliferation.
Target of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
Perfluoro(allylbenzene) plays a significant role in various biochemical reactions due to its unique structure. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics. The interaction between perfluoro(allylbenzene) and these enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules . Additionally, perfluoro(allylbenzene) can affect the activity of certain transport proteins, altering the transport of other molecules across cellular membranes.
Cellular Effects
Perfluoro(allylbenzene) has been shown to influence various cellular processes. It can affect cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, exposure to perfluoro(allylbenzene) can activate oxidative stress pathways, resulting in the upregulation of antioxidant genes . This compound can also interfere with lipid metabolism, leading to alterations in lipid homeostasis within cells . Furthermore, perfluoro(allylbenzene) has been observed to impact cell proliferation and apoptosis, potentially affecting cell growth and survival.
Molecular Mechanism
The molecular mechanism of action of perfluoro(allylbenzene) involves several key interactions at the molecular level. One of the primary mechanisms is the binding of perfluoro(allylbenzene) to specific enzymes, such as cytochrome P450, leading to enzyme inhibition or activation . This binding can result in the formation of reactive intermediates that can further interact with DNA, proteins, and other cellular components, causing changes in gene expression and cellular function . Additionally, perfluoro(allylbenzene) can modulate signaling pathways by interacting with receptors and other signaling molecules, leading to downstream effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of perfluoro(allylbenzene) have been observed to change over time. The stability of perfluoro(allylbenzene) under various conditions is a critical factor influencing its long-term effects. Studies have shown that perfluoro(allylbenzene) is relatively stable under recommended storage conditions, but it can degrade in the presence of strong oxidizing agents . Long-term exposure to perfluoro(allylbenzene) in in vitro and in vivo studies has demonstrated persistent effects on cellular function, including sustained oxidative stress and alterations in metabolic pathways .
Dosage Effects in Animal Models
The effects of perfluoro(allylbenzene) vary with different dosages in animal models. At low doses, perfluoro(allylbenzene) may have minimal effects on cellular function, while higher doses can lead to significant toxic effects . Studies have shown that high doses of perfluoro(allylbenzene) can cause liver damage, alterations in lipid metabolism, and increased oxidative stress in animal models . These toxic effects highlight the importance of understanding the dosage-dependent effects of perfluoro(allylbenzene) to ensure its safe use in various applications.
Metabolic Pathways
Perfluoro(allylbenzene) is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of perfluoro(allylbenzene), leading to the formation of reactive intermediates that can further undergo conjugation reactions . The metabolic pathways of perfluoro(allylbenzene) also involve interactions with other enzymes and cofactors, affecting metabolic flux and metabolite levels within cells . Understanding these pathways is crucial for elucidating the biochemical effects of perfluoro(allylbenzene) and its potential impact on cellular function.
Transport and Distribution
The transport and distribution of perfluoro(allylbenzene) within cells and tissues are influenced by its interactions with transport proteins and binding proteins. Perfluoro(allylbenzene) can be transported across cellular membranes by specific transporters, affecting its localization and accumulation within cells . Additionally, the lipophilic nature of perfluoro(allylbenzene) allows it to accumulate in lipid-rich tissues, potentially leading to long-term effects on cellular function . Understanding the transport and distribution mechanisms of perfluoro(allylbenzene) is essential for assessing its biochemical impact.
Subcellular Localization
Perfluoro(allylbenzene) exhibits specific subcellular localization, which can influence its activity and function. Studies have shown that perfluoro(allylbenzene) can localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . This localization is facilitated by targeting signals and post-translational modifications that direct perfluoro(allylbenzene) to specific cellular compartments . The subcellular localization of perfluoro(allylbenzene) is crucial for understanding its biochemical effects and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Perfluoro(allylbenzene) can be synthesized through various methods, including the reaction of allylbenzene with perfluorinating agents. One common method involves the use of elemental fluorine or fluorinating reagents such as cobalt trifluoride (CoF3) under controlled conditions to achieve complete fluorination of the allylbenzene molecule.
Industrial Production Methods: In industrial settings, the production of perfluoro(allylbenzene) typically involves large-scale fluorination processes. These processes are carried out in specialized reactors designed to handle the highly reactive and corrosive nature of fluorinating agents. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Perfluoro(allylbenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into perfluorinated alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where nucleophiles replace fluorine atoms. Common reagents include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products:
Oxidation: Perfluorinated carboxylic acids.
Reduction: Perfluorinated alcohols.
Substitution: Perfluorinated ethers and other substituted derivatives
Scientific Research Applications
Perfluoro(allylbenzene) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other perfluorinated compounds.
Biology: Employed in the study of fluorinated biomolecules and their interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the manufacture of high-performance materials, such as fluoropolymers and surfactants, which are used in various industrial applications
Comparison with Similar Compounds
- Perfluorooctanoic acid (PFOA)
- Perfluorooctane sulfonate (PFOS)
- Perfluorobutanesulfonic acid (PFBS)
Comparison: Perfluoro(allylbenzene) is unique due to its specific structure, which includes an allyl group attached to a benzene ring, fully substituted with fluorine atoms. This structure imparts distinct chemical and physical properties, such as higher reactivity in substitution reactions compared to other perfluorinated compounds. Additionally, its use as a pharmaceutical intermediate and in organic synthesis sets it apart from other perfluorinated substances that are primarily used in industrial applications .
Properties
IUPAC Name |
1,2,3,4,5-pentafluoro-6-(1,1,2,3,3-pentafluoroprop-2-enyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9F10/c10-2-1(9(18,19)7(15)8(16)17)3(11)5(13)6(14)4(2)12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHBYJDZKRNITP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C(C(=C(F)F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9F10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379760 | |
Record name | 1,2,3,4,5-Pentafluoro-6-(1,1,2,3,3-pentafluoroprop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67899-41-6 | |
Record name | 1,2,3,4,5-Pentafluoro-6-(1,1,2,3,3-pentafluoroprop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Pentafluorophenyl)pentafluoro-1-propene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Has perfluoro(allylbenzene) demonstrated any potential for catalytic applications?
A: While not a catalyst itself, research indicates that perfluoro(allylbenzene) can be oxidized by a heteroleptic μ-nitrido diiron complex bearing phthalocyanine and octapropylporphyrazine ligands []. This diiron complex, upon reaction with m-chloroperbenzoic acid, forms reactive high-valent diiron oxo species. These oxo species exhibit strong oxidizing capabilities and can facilitate the oxidation of perfluoro(allylbenzene) []. This finding suggests potential avenues for exploring the use of perfluoro(allylbenzene) in catalytic systems involving similar metal complexes and oxidative transformations.
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